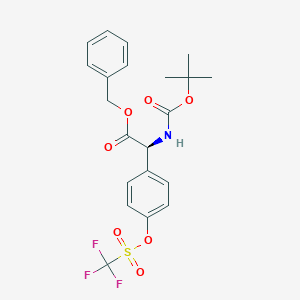

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-(トリフルオロメチルスルホニルオキシ)フェニル)アセテートは、ベンジル基、tert-ブトキシカルボニルアミノ基、トリフルオロメチルスルホニルオキシ基を特徴とする複雑な有機化合物です。

2. 製法

合成経路と反応条件

(S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-(トリフルオロメチルスルホニルオキシ)フェニル)アセテートの合成は、通常、複数のステップで行われます。

ベンジルエステルの形成: 最初のステップは、多くの場合、適切なカルボン酸をベンジルアルコールとエステル化する反応です。

tert-ブトキシカルボニルアミノ基の導入: このステップでは、塩基性条件下でtert-ブトキシカルボニルクロリドを用いてアミノ基を保護する必要があるかもしれません。

トリフルオロメチルスルホニルオキシ基の結合: このステップでは、塩基の存在下でフェニル基をトリフルオロメタンスルホン酸無水物と反応させる必要があるかもしれません。

工業的生産方法

このような化合物の工業的生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成経路を最適化することが多くあります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。

3. 化学反応の分析

反応の種類

(S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-(トリフルオロメチルスルホニルオキシ)フェニル)アセテートは、以下の化学反応を含むさまざまな化学反応を起こすことができます。

置換反応: トリフルオロメチルスルホニルオキシ基は、他の求核剤と置換することができます。

還元反応: エステル基とアミド基は、対応するアルコールとアミンに還元することができます。

酸化反応: ベンジル基は、カルボン酸に酸化することができます。

一般的な試薬と条件

置換: 塩基の存在下でのアミンやチオールなどの求核剤。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤。

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤。

主要な生成物

これらの反応の主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換ではアミドが得られ、LiAlH4による還元ではアルコールが得られる場合があります。

4. 科学研究への応用

化学: より複雑な分子の合成における中間体として使用されます。

生物学: 酵素のメカニズムとタンパク質-リガンド相互作用の研究における可能性があります。

医学: 医薬品化合物の前駆体として役立つ可能性があります。

産業: 特定の特性を持つ新素材の開発に使用できる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate typically involves multiple steps:

Formation of the Benzyl Ester: The initial step often involves the esterification of a suitable carboxylic acid with benzyl alcohol.

Introduction of the tert-Butoxycarbonylamino Group: This step may involve the protection of an amine group using tert-butoxycarbonyl chloride under basic conditions.

Attachment of the Trifluoromethylsulfonyloxy Group: This step could involve the reaction of a phenyl group with trifluoromethanesulfonic anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by other nucleophiles.

Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide, while reduction with LiAlH4 may yield an alcohol.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: May serve as a precursor for pharmaceutical compounds.

Industry: Could be used in the development of new materials with specific properties.

作用機序

(S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-(トリフルオロメチルスルホニルオキシ)フェニル)アセテートの作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体と相互作用し、その活性を変化させる可能性があります。トリフルオロメチルスルホニルオキシ基は、置換反応で脱離基として作用し、新しい結合の形成を促進することができます。

6. 類似化合物の比較

類似化合物

- (S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-メトキシフェニル)アセテート

- (S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-ニトロフェニル)アセテート

- (S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-クロロフェニル)アセテート

独自性

(S)-ベンジル 2-(tert-ブトキシカルボニルアミノ)-2-(4-(トリフルオロメチルスルホニルオキシ)フェニル)アセテートは、トリフルオロメチルスルホニルオキシ基が存在することによって、他の類似化合物と比較して独特な化学反応性と潜在的な生物活性を持ちます。

類似化合物との比較

Similar Compounds

- (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-methoxyphenyl)acetate

- (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-nitrophenyl)acetate

- (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)acetate

Uniqueness

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

特性

分子式 |

C21H22F3NO7S |

|---|---|

分子量 |

489.5 g/mol |

IUPAC名 |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate |

InChI |

InChI=1S/C21H22F3NO7S/c1-20(2,3)31-19(27)25-17(18(26)30-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)32-33(28,29)21(22,23)24/h4-12,17H,13H2,1-3H3,(H,25,27)/t17-/m0/s1 |

InChIキー |

CQHCTGLTGKBCGE-KRWDZBQOSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

正規SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)

![S-[2-[[2-[(2-acetylsulfanylacetyl)amino]cyclohexyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12284399.png)

![ethyl (2E)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B12284411.png)

![benzyl 2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B12284415.png)

![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)

![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)